Methyl bromoacetate

Description

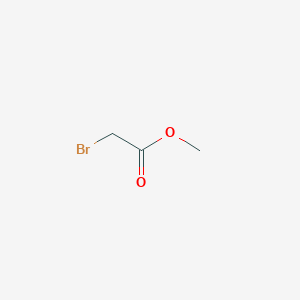

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BrO2/c1-6-3(5)2-4/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDCHPLOFQATIDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrO2 | |

| Record name | METHYL BROMOACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3899 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052737 | |

| Record name | Methyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl bromoacetate appears as a colorless to straw-colored liquid with a sharp penetrating odor. Denser than water and soluble in water. Severly irritates skin and eyes. Toxic by ingestion and inhalation. Used to make vitamins and pharmaceuticals., Colorless to straw-colored liquid with a penetrating odor; [CAMEO] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | METHYL BROMOACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3899 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl bromoacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15492 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

141 °C, BP: 145.0-146.7 °C, BP: 51-52 °C at 15 mm Hg | |

| Record name | Methyl bromoacetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8463 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ethanol, ether, acetone, benzene | |

| Record name | Methyl bromoacetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8463 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.6350 g/cu cm at 20 °C | |

| Record name | Methyl bromoacetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8463 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to straw-colored liquid | |

CAS No. |

96-32-2 | |

| Record name | METHYL BROMOACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3899 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoacetic acid methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl bromoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl bromoacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-bromo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl bromoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL BROMOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LI6481MCM6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl bromoacetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8463 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Freezing point: -50 °C | |

| Record name | Methyl bromoacetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8463 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of Methyl Bromoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl bromoacetate (C₃H₅BrO₂) is a versatile and highly reactive chemical compound widely utilized in organic synthesis and biochemical research. As a potent alkylating agent, it serves as a crucial building block for the synthesis of a diverse array of molecules, including pharmaceuticals, agrochemicals, and other fine chemicals.[1] Its ability to introduce a carboxymethyl group makes it an invaluable tool for modifying the structure and function of various substrates. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, spectroscopic data, reactivity, and key applications, with a focus on providing practical information for laboratory and research settings.

Physicochemical Properties

This compound is a colorless to straw-colored liquid with a sharp, penetrating odor.[1] It is denser than water and is soluble in water and many organic solvents.[1] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 96-32-2 | [1] |

| Molecular Formula | C₃H₅BrO₂ | [1] |

| Molecular Weight | 152.97 g/mol | [1] |

| Appearance | Colorless to straw-colored liquid | [1] |

| Odor | Sharp, penetrating | [1] |

| Boiling Point | 141-145 °C at 760 mmHg | [1][2] |

| 51-52 °C at 15 mmHg | [3] | |

| Melting Point | -50 °C | [1] |

| Density | 1.616 - 1.635 g/cm³ at 20-25 °C | [1][3] |

| Refractive Index (n²⁰/D) | 1.4520 - 1.458 | [1][3] |

| Solubility | Soluble in water, ethanol, ether, acetone, benzene | [1][4] |

| Flash Point | 62 - 64 °C | [4][5] |

Table 2: Spectroscopic Data

| Spectroscopic Data | Key Features | Reference(s) |

| ¹H NMR | δ (ppm): ~3.7 (s, 3H, OCH₃), ~3.8 (s, 2H, BrCH₂) | [6] |

| ¹³C NMR | δ (ppm): ~25 (BrCH₂), ~53 (OCH₃), ~167 (C=O) | [3] |

| Infrared (IR) | ν (cm⁻¹): ~1740 (C=O stretch), ~1250 (C-O stretch), ~650 (C-Br stretch) | [4] |

| Mass Spectrometry (MS) | m/z: 152/154 (M⁺, due to ⁷⁹Br/⁸¹Br isotopes), 93/95 ([M-COOCH₃]⁺), 59 ([COOCH₃]⁺) | [7] |

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is toxic if swallowed, inhaled, or absorbed through the skin.[7] It is a lachrymator and causes severe irritation to the skin, eyes, and respiratory tract.[1][7]

Table 3: Hazard Information

| Hazard | Description | Reference(s) |

| Toxicity | Toxic if swallowed, inhaled, or in contact with skin. | [1] |

| Corrosivity | Causes severe skin burns and eye damage. | [1] |

| Irritation | Severe irritant to eyes, skin, and respiratory system. Lachrymator. | [1][7] |

| Flammability | Combustible liquid and vapor. | [7] |

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Ground and bond containers when transferring material to prevent static discharge.[7]

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as acids, bases, oxidizing agents, and reducing agents.[4]

Reactivity and Applications

The reactivity of this compound is dominated by the presence of the electrophilic carbon atom adjacent to the bromine atom, making it an excellent substrate for nucleophilic substitution reactions.

Alkylation Reactions

This compound is widely used as an alkylating agent to introduce a carboxymethyl group onto various nucleophiles, including amines, phenols, and thiols.

Caption: A typical workflow for an alkylation reaction using this compound.

Reformatsky Reaction

This compound is a common reagent in the Reformatsky reaction, where it reacts with a carbonyl compound (aldehyde or ketone) in the presence of zinc to form a β-hydroxy ester.

Caption: The mechanism of the Reformatsky reaction.

Experimental Protocol: Reformatsky Reaction (General Procedure)

-

Zinc Activation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add zinc dust (2 eq.). Add a small crystal of iodine and gently heat under an inert atmosphere (e.g., nitrogen or argon) until the purple color of iodine disappears. Allow the flask to cool to room temperature.

-

Reaction Setup: Add anhydrous solvent (e.g., THF or toluene) to the activated zinc.

-

Addition of Reactants: In the dropping funnel, prepare a solution of the carbonyl compound (1 eq.) and this compound (1.2 eq.) in the same anhydrous solvent.

-

Initiation and Reaction: Add a small portion of the reactant solution to the zinc suspension and gently heat to initiate the reaction. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at reflux for 1-2 hours, monitoring the progress by TLC.

-

Work-up: Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation.

Synthesis of Coumarins and Cyclopropanes

This compound is a precursor in the synthesis of various heterocyclic compounds, including coumarins and cyclopropanes.[1] The synthesis of coumarins can be achieved through reactions such as the Perkin condensation, although specific protocols using this compound are less common than those using acetic anhydride. For cyclopropane synthesis, this compound can be utilized in reactions like the Simmons-Smith reaction or the Corey-Chaykovsky reaction, typically after conversion to an appropriate ylide or carbenoid.

Biological Relevance and Applications in Drug Development

This compound's reactivity as an alkylating agent makes it a useful tool in biochemical studies and a potential lead for drug design.

Enzyme Inhibition and Protein Modification

This compound can irreversibly inhibit enzymes by alkylating nucleophilic amino acid residues, such as histidine, in the active site. This property is utilized to study enzyme mechanisms and identify active site residues.

Caption: General mechanism of enzyme inhibition by this compound.

Experimental Protocol: Alkylation of a Histidine-containing Peptide (General Procedure)

-

Peptide Solution: Dissolve the histidine-containing peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Reagent Preparation: Prepare a stock solution of this compound in an organic solvent miscible with the buffer (e.g., DMSO or acetonitrile).

-

Reaction: Add a molar excess of the this compound solution to the peptide solution. The reaction is typically carried out at room temperature with stirring.

-

Monitoring: Monitor the progress of the reaction by LC-MS to observe the formation of the alkylated peptide.

-

Quenching: Once the reaction is complete, quench any remaining this compound by adding a small molecule with a free thiol group, such as dithiothreitol (DTT) or β-mercaptoethanol.

-

Purification: Purify the alkylated peptide from the reaction mixture using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the modified peptide by mass spectrometry and NMR spectroscopy.

Conclusion

This compound is a fundamental reagent in organic synthesis and a valuable tool for chemical biology and drug discovery. Its well-defined reactivity as an alkylating agent, combined with its commercial availability, ensures its continued importance in both academic and industrial research. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory. This guide provides a solid foundation for researchers, scientists, and drug development professionals to harness the full potential of this versatile compound.

References

- 1. This compound | C3H5BrO2 | CID 60984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 3. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]

- 4. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 5. Simmons-Smith Reaction [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Methyl Bromoacetate as an Alkylating Agent in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl bromoacetate (MBA) is a vital C2 building block and a powerful electrophilic alkylating agent widely employed in organic synthesis. Its bifunctional nature, possessing both a reactive carbon-bromine bond and an ester moiety, allows for the strategic introduction of a carboxymethyl group onto a diverse range of nucleophiles. This versatility has established this compound as an indispensable reagent in the synthesis of pharmaceuticals, agrochemicals, dyes, and complex heterocyclic systems.

This technical guide provides a comprehensive overview of the physicochemical properties, core reactivity, and significant applications of this compound. It includes detailed experimental protocols for key transformations, quantitative data for representative reactions, and mechanistic diagrams to facilitate a deeper understanding of its utility in modern synthetic chemistry.

Physicochemical and Safety Data

This compound is a colorless to straw-colored liquid with a sharp, penetrating odor.[1] It is classified as a toxic and corrosive substance and is a lachrymator, necessitating careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical splash goggles and resistant gloves.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₃H₅BrO₂ | |

| Molar Mass | 152.975 g·mol⁻¹ | [1] |

| Appearance | Colorless to straw-colored liquid | [1][4] |

| Density | ~1.6 g/cm³ | |

| Boiling Point | 154 °C (309 °F; 427 K) | |

| Flash Point | 63 °C (145 °F; 336 K) | |

| Solubility | Soluble in water and organic solvents | [4] |

| CAS Number | 96-32-2 |

Table 2: Hazard and Safety Information

| Hazard Statement | Precautionary Measures | Reference(s) |

| H301: Toxic if swallowed | P264, P270, P301+P310 | [1] |

| H311: Toxic in contact with skin | P280, P302+P352, P312 | [1] |

| H314: Causes severe skin burns and eye damage | P280, P303+P361+P353, P305+P351+P338 | [1] |

| H335: May cause respiratory irritation | P261, P271, P304+P340 | |

| Incompatibilities | Acids, bases, strong oxidizing agents, reducing agents | [2] |

Core Reactivity: The SN2 Pathway

The primary role of this compound as an alkylating agent stems from its susceptibility to nucleophilic attack at the α-carbon. The bromine atom is an excellent leaving group, facilitating a bimolecular nucleophilic substitution (SN2) reaction. Nucleophiles attack the carbon atom bearing the bromine, displacing the bromide ion and forming a new carbon-nucleophile bond.

Applications in Organic Synthesis

This compound's reactivity makes it a cornerstone reagent for forming C-O, C-N, C-S, and C-C bonds, enabling the synthesis of a vast array of organic molecules.

O-Alkylation of Phenols (Williamson Ether Synthesis)

The alkylation of phenols with this compound is a classic Williamson ether synthesis, providing access to aryl methoxycarbonylmethyl ethers. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. The reaction typically proceeds by deprotonating the phenol with a mild base, such as potassium carbonate, to form the more nucleophilic phenoxide ion.

Table 3: Representative O-Alkylation Reactions with this compound

| Phenol Substrate | Base | Solvent | Temp (°C) | Yield (%) | Reference(s) |

| Phenol | K₂CO₃ | Acetone | Reflux | >90 | General Knowledge, adapted from[5][6] |

| 4-Methoxyphenol | K₂CO₃ | DMF | 80 | 95 | Adapted from[7] |

| Vanillin | K₂CO₃ / KI | DMSO | 85 | High | Adapted from[8] |

| 2-Naphthol | K₂CO₃ | DMF | RT | High | Adapted from[9] |

N-Alkylation of Amines

This compound is used to alkylate primary and secondary amines. A significant challenge in the N-alkylation of primary amines is over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine. Selective mono-alkylation can be achieved through strategies such as using the amine hydrohalide salt to control reactivity or by employing specific protecting group strategies.[2][4]

Table 4: Representative N-Alkylation Reactions

| Amine Substrate | Conditions | Product Selectivity | Yield (%) | Reference(s) |

| Aniline | K₂CO₃, 2-chloroethanol, MeOH, RT | Mono-N-alkylation | 64-80 | [9] |

| Benzylamine (as HBr salt) | Et₃N, DMF, 25 °C | Mono-N-alkylation | 76 | [2] |

| Various Primary Amines | o-nitrobenzenesulfonamide protection, supported base | Mono-N-alkylation | 70-95 | |

| Aniline | Cu-Chromite catalyst, Benzyl alcohol | Mono-N-alkylation | High | [10] |

S-Alkylation of Thiols

Thiols are readily converted to their corresponding thiolates with a mild base and are excellent nucleophiles for reaction with this compound. This reaction provides a straightforward and high-yielding route to thioethers, which are important in medicinal chemistry and materials science.[11]

Table 5: Representative S-Alkylation Reactions

| Thiol Substrate | Conditions | Product | Yield (%) | Reference(s) |

| Thiophenol | aq. TBAOH, neat, 50 °C | Phenyl(carboxymethyl)sulfide | 92 | [11] |

| 1-Adamantanethiol | Li catalyst, oxetanol | 3-(Adamantan-1-ylthio)oxetane | High | [12] |

| 4-Methylthiophenol | Paraformaldehyde, HBr/AcOH | (Bromomethyl)(4-methylphenyl)sulfane | 87 | [13] |

| Benzyl Mercaptan | KSAc, DMF, RT | S-Benzyl thioacetate | High | Adapted from[7] |

C-Alkylation: The Reformatsky Reaction

This compound is a classic reagent for the Reformatsky reaction, where it reacts with zinc metal to form an organozinc intermediate known as a Reformatsky enolate. This enolate is soft and less basic than Grignard reagents or lithium enolates, allowing it to add chemoselectively to the carbonyl group of aldehydes and ketones to form β-hydroxy esters.[9]

Table 6: Substrate Scope in the Reformatsky Reaction

| Carbonyl Substrate | α-Halo Ester | Conditions | Yield (%) | Reference(s) |

| Benzaldehyde | Ethyl Bromoacetate | In, THF, Sonication | 95 | [14] |

| Various Aldehydes/Ketones | Ethyl Bromoacetate | Zn, Mixer mill, 30 Hz, 2h | 65-98 | [2] |

| Aromatic Aldehydes | Ethyl Iodoacetate | Zn, CuCl, 2-Me-THF, 0 °C | 65-91 | [9] |

| Aryl Ketones | Ethyl Bromoacetate | Me₂Zn, Prolinol ligand, Et₂O, 0 °C | 85-95 | [8] |

| 2-Chlorobenzoyl isothiocyanate | Ethyl Bromoacetate | Zn, N₂, 60 °C | 72 | [15] |

Synthesis of Heterocycles

This compound is a key precursor for synthesizing a wide variety of heterocyclic compounds. For example, it is used in the Hantzsch thiazole synthesis and for the construction of thiazolidinones, which are important scaffolds in medicinal chemistry.[4]

Experimental Protocols

The following protocols are representative examples of common laboratory procedures using this compound.

Protocol: O-Alkylation of 4-Methoxyphenol

This protocol is a representative Williamson ether synthesis.

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methoxyphenol (1.24 g, 10 mmol), anhydrous potassium carbonate (2.07 g, 15 mmol), and acetone (40 mL).

-

Reagent Addition: Stir the suspension vigorously. Add this compound (1.0 mL, 1.62 g, 10.6 mmol) dropwise to the mixture.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the solid with acetone (2 x 10 mL).

-

Purification: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in diethyl ether (50 mL) and wash with 1M NaOH (2 x 20 mL) to remove any unreacted phenol, followed by brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, which can be further purified by column chromatography if necessary.

Protocol: C-Alkylation via the Reformatsky Reaction[1]

This protocol describes the reaction of a ketone with the Reformatsky reagent generated from this compound.

-

Zinc Activation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add activated zinc dust (3.6 g, 55 mmol, 5.0 eq) and a crystal of iodine. Add anhydrous toluene (50 mL) and stir the suspension under reflux for 5 minutes. The purple color of iodine should fade. Cool the mixture to room temperature.

-

Reagent Addition: To the activated zinc suspension, add this compound (2.1 mL, 3.4 g, 22 mmol, 2.0 eq). Subsequently, add a solution of acetophenone (1.28 mL, 1.32 g, 11 mmol, 1.0 eq) in anhydrous toluene (10 mL).

-

Reaction: Heat the resulting mixture to 90 °C and stir for 30-60 minutes. Monitor the reaction by TLC.

-

Workup: Cool the reaction to 0 °C with an ice bath and quench by the slow addition of 1M HCl or saturated aqueous NH₄Cl. Filter the resulting suspension through a pad of Celite®.

-

Extraction & Purification: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 40 mL). Combine the organic phases, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to yield the desired β-hydroxy ester.

Protocol: Synthesis of a Thiazolidin-4-one Derivative[5]

This protocol demonstrates the use of this compound in heterocycle synthesis.

-

Reaction Setup: In a 100 mL round-bottom flask, combine the appropriate thiosemicarbazone (1.5 mmol, 1.0 eq), anhydrous sodium acetate (0.37 g, 4.5 mmol, 3.0 eq), and absolute ethanol (30 mL).

-

Reagent Addition: To the stirred mixture, add ethyl bromoacetate (a common analogue, this compound can also be used) (0.17 mL, 1.5 mmol, 1.0 eq).

-

Reaction: Attach a reflux condenser and heat the mixture to 80 °C with stirring for 6 hours.

-

Workup and Isolation: Cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

-

Purification: Collect the resulting solid precipitate by vacuum filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/DMF) to obtain the pure thiazolidin-4-one product.

Conclusion

This compound is a highly effective and versatile alkylating agent with broad applicability in organic synthesis. Its ability to react with a wide range of O-, N-, S-, and C-nucleophiles makes it a fundamental tool for constructing molecular complexity. A thorough understanding of its reactivity, reaction conditions, and safety protocols, as outlined in this guide, is crucial for its successful application in research, discovery, and development settings, particularly within the pharmaceutical and agrochemical industries.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. orgchemres.org [orgchemres.org]

- 7. researchgate.net [researchgate.net]

- 8. Sciencemadness Discussion Board - crap yields of phenol-alkyl ether - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. thieme-connect.de [thieme-connect.de]

- 10. iris.unive.it [iris.unive.it]

- 11. Selective O-alkylation of Phenol Using Dimethyl Ether [ouci.dntb.gov.ua]

- 12. reddit.com [reddit.com]

- 13. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Bromoacetate

For Researchers, Scientists, and Drug Development Professionals

Methyl bromoacetate (C₃H₅BrO₂) is a vital halogenated ester that serves as a fundamental building block in a multitude of synthetic organic chemistry applications. Its utility in the synthesis of pharmaceuticals, vitamins, coumarins, and cis-cyclopropanes underscores its importance in the fields of medicinal chemistry and materials science.[1][2] This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for property determination, and a look into its reactive nature and applications.

Core Physical and Chemical Identifiers

This compound, also known as bromoacetic acid methyl ester or methyl α-bromoacetate, is a colorless to straw-colored liquid recognized by its sharp, penetrating odor.[1][3][4] It is denser than water and is soluble in many common organic solvents.[1][5]

| Identifier | Value | Reference |

| CAS Number | 96-32-2 | [3][6][7] |

| Molecular Formula | C₃H₅BrO₂ | [3][5][7] |

| Molecular Weight | 152.97 g/mol | [1][6][7] |

| IUPAC Name | Methyl 2-bromoacetate | [3] |

| Synonyms | Bromoacetic acid methyl ester, Methyl α-bromoacetate | [3][7] |

| InChI Key | YDCHPLOFQATIDS-UHFFFAOYSA-N | [3][6] |

| SMILES | COC(=O)CBr | [3][6] |

Physicochemical Properties

The distinct physical properties of this compound are critical for its handling, storage, and application in various reaction conditions.

Quantitative Physical Properties

The following table summarizes the key quantitative physical data for this compound.

| Property | Value | Conditions |

| Melting Point | -50 °C | [1][8][9] |

| Boiling Point | 141 - 154 °C | at 760 mmHg[1][3][8] |

| 51-52 °C | at 15 mmHg[6][9][10] | |

| Density | 1.6350 g/cm³ | at 20 °C[1] |

| 1.616 g/mL | at 25 °C[6][9][10] | |

| Refractive Index (n_D) | 1.4520 | at 20 °C[1] |

| 1.458 | at 20 °C[6][9][10] | |

| Flash Point | 63 - 64 °C | Closed Cup[3][11][12] |

| Vapor Density | 5.28 | (Air = 1)[13][14] |

Qualitative Physical Properties

-

Appearance: Colorless to light yellow or straw-colored liquid.[1][3][9]

-

Solubility: Soluble in ethanol, ether, acetone, and benzene.[1] It is also described as soluble or slightly miscible with water.[3][4][9]

Chemical Properties and Reactivity

This compound is a reactive compound, primarily due to the presence of the bromine atom, which is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack.

-

Alkylating Agent: It is a potent alkylating agent used to introduce a carbomethoxymethyl group (-CH₂COOCH₃) onto various nucleophiles, including phenols and amines.[3] This reactivity is fundamental to its role in organic synthesis.

-

Reactivity Profile: As a halogenated ester, it reacts with acids to liberate heat, alcohols, and acids.[1][2] Reactions with strong oxidizing acids can be vigorous and potentially exothermic enough to ignite the products.[1][4] It is also incompatible with bases, reducing agents, and alkali metals.[3][13]

-

Hazardous Decomposition: Under fire conditions, it decomposes to form toxic and corrosive gases, including carbon oxides and hydrogen bromide.[1][13][15]

Key Synthetic Applications & Logical Workflow

This compound is a key reactant in several named reactions, highlighting its versatility.

dot

Caption: 2D Structure of this compound.

One of the most significant applications is the Reformatsky Reaction . This reaction involves an α-halo ester, a carbonyl compound (aldehyde or ketone), and metallic zinc to form a β-hydroxy ester.[16]

dot

Caption: Logical workflow of the Reformatsky reaction.

This compound is also used in the Darzens Condensation (glycidic ester condensation), where it reacts with a ketone or aldehyde in the presence of a base to form an α,β-epoxy ester.[2][4]

Experimental Protocols

Precise determination of physicochemical properties is essential for quality control and research. The following sections describe generalized, standard laboratory protocols for measuring key properties of a liquid compound like this compound.

Protocol for Boiling Point Determination (Micro-Reflux Method)

This method is suitable for small sample volumes and provides an accurate boiling point.[6]

-

Preparation: Add approximately 0.5-1.0 mL of this compound into a small test tube.

-

Apparatus Setup: Place the test tube in a heating block or oil bath. Clamp a thermometer so that the bulb is positioned about 1 cm above the surface of the liquid. This ensures the thermometer measures the temperature of the vapor in equilibrium with the boiling liquid.

-

Heating: Begin heating the apparatus gently.

-

Observation: Observe the sample until it begins to boil and a ring of condensing vapor (refluxing) is visible on the walls of the test tube. The thermometer bulb must be level with this reflux ring.

-

Measurement: When the liquid is gently refluxing, the temperature reading on the thermometer will stabilize. This stable temperature is the boiling point. Record the atmospheric pressure as boiling points are pressure-dependent.[11]

Protocol for Density Measurement (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements.[17]

-

Measure Mass of Pycnometer: Carefully clean and dry the pycnometer and its stopper. Weigh the empty pycnometer on an analytical balance and record its mass (m₁).

-

Fill with Sample: Fill the pycnometer with this compound, ensuring no air bubbles are present. Insert the stopper carefully, allowing excess liquid to exit through the capillary in the stopper.

-

Equilibrate and Weigh: Thermostat the filled pycnometer to a constant temperature (e.g., 20.0 °C). Carefully wipe dry the outside of the pycnometer and weigh it again, recording the mass (m₂).

-

Calibrate with Water: Repeat the procedure using deionized water. Record the mass of the pycnometer filled with water (m₃) at the same temperature. The density of water (ρ_water) at this temperature is known.

-

Calculation:

-

Calculate the volume of the pycnometer: V = (m₃ - m₁) / ρ_water

-

Calculate the density of the sample (ρ_sample): ρ_sample = (m₂ - m₁) / V

-

Protocol for Refractive Index Measurement (Abbe Refractometer)

The refractive index is a fundamental physical property that is sensitive to purity.[18]

-

Calibration & Cleaning: Ensure the refractometer is calibrated. Clean the surfaces of the upper and lower prisms with a soft tissue using a suitable solvent (e.g., acetone or ethanol) and allow them to dry completely.[13]

-

Sample Application: Using a pipette, place a few drops of this compound onto the surface of the lower prism.[18]

-

Measurement: Close the prisms together. Turn on the light source and look through the eyepiece. Rotate the adjustment knob until the field of view is divided into a light and a dark section. If a colored band is visible at the interface, adjust the compensator dial to obtain a sharp, colorless line.[13]

-

Reading: Adjust the main knob to center the sharp line exactly on the crosshairs in the eyepiece.

-

Record Value: Press the switch to illuminate the scale and read the refractive index value, typically to four decimal places.[19] Record the temperature, as the refractive index is temperature-dependent.[18]

Stability, Storage, and Safety

Stability and Storage

-

Stability: this compound is stable under normal storage conditions in a closed container.[13][15]

-

Storage: Store in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[5][11] It should be kept away from incompatible materials such as acids, bases, and strong oxidizing agents.[13][15] Some sources recommend refrigeration and storage under an inert gas, as the compound can be sensitive to light and air.[20]

Hazards and Handling

This compound is a hazardous substance and requires careful handling with appropriate personal protective equipment (PPE).

-

Toxicity: It is toxic if swallowed, inhaled, or in contact with skin.[1][2][19]

-

Corrosivity: It is corrosive and causes severe skin burns and eye damage.[1][11][12]

-

Irritant: It is a severe skin and eye irritant and a lachrymator (causes tearing).[1][4][19] Inhalation may cause irritation and corrosive injuries to the respiratory tract.[1][13]

-

Flammability: It is a combustible liquid.[4][21] Vapors can form explosive mixtures with air.[9][15]

dot

Caption: General workflow for responding to a chemical spill.

References

- 1. benchchem.com [benchchem.com]

- 2. Darzens Reaction [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Video: Boiling Points - Procedure [jove.com]

- 9. phillysim.org [phillysim.org]

- 10. DARZENS GLYCIDIC ESTER CONDENSATION || DARZENS REACTION – My chemistry blog [mychemblog.com]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. scispace.com [scispace.com]

- 13. davjalandhar.com [davjalandhar.com]

- 14. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 15. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 16. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 17. mt.com [mt.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. youtube.com [youtube.com]

- 20. How to Calculate Density of a Liquid Substance | Physics | Study.com [study.com]

- 21. youtube.com [youtube.com]

An In-depth Technical Guide to the Reactivity of the Bromoacetyl Group

For Researchers, Scientists, and Drug Development Professionals

The bromoacetyl group is a versatile and highly reactive functional group extensively utilized in chemical biology, drug discovery, and bioconjugation. Its inherent electrophilicity, primarily at the α-carbon, makes it an effective tool for the covalent modification of nucleophilic residues in proteins and other biomolecules. This guide provides a comprehensive overview of the reactivity of the bromoacetyl group, including its reaction mechanisms, selectivity, and applications, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding.

Core Principles of Bromoacetyl Reactivity

The reactivity of the bromoacetyl group stems from the electron-withdrawing properties of both the bromine atom and the adjacent carbonyl group. This electronic arrangement polarizes the α-carbon, rendering it susceptible to nucleophilic attack. The primary mechanism of reaction is a bimolecular nucleophilic substitution (SN2) reaction, where a nucleophile attacks the α-carbon, leading to the displacement of the bromide ion and the formation of a stable covalent bond.

The rate and selectivity of this reaction are highly dependent on several factors:

-

Nucleophilicity of the Target: The reaction rate is directly proportional to the nucleophilicity of the attacking atom. In a biological context, the most common nucleophiles are the side chains of specific amino acid residues.

-

pH of the Reaction Environment: The pH of the medium plays a crucial role in determining the protonation state of the nucleophilic residues. Deprotonated forms are generally more nucleophilic and thus more reactive towards the bromoacetyl group.

-

Temperature: As with most chemical reactions, the rate of bromoacetylation increases with temperature.

-

Solvent: The choice of solvent can influence the stability of the bromoacetyl group and the solubility of the reactants.

Reactivity with Amino Acid Residues

The bromoacetyl group exhibits a degree of selectivity for certain amino acid residues based on their inherent nucleophilicity and their typical pKa values. The primary targets in proteins are cysteine, histidine, and to a lesser extent, lysine and methionine.

-

Cysteine: The thiol group of cysteine is a potent nucleophile, especially in its deprotonated thiolate form (S⁻). The reaction with a bromoacetyl group is rapid and results in the formation of a very stable thioether linkage. This high reactivity and the stability of the resulting bond make cysteine a frequent target for covalent inhibitors and bioconjugation strategies.[1]

-

Histidine: The imidazole side chain of histidine can also be alkylated by the bromoacetyl group. The reactivity is pH-dependent, as the nucleophilicity of the imidazole nitrogen is governed by its protonation state (the pKa of the imidazole ring is ~6.0).[1]

-

Lysine: The ε-amino group of lysine is another potential nucleophilic target. However, due to its high pKa (~10.5), it is predominantly protonated and thus less reactive at physiological pH (around 7.4). Reactivity increases significantly at higher pH values where the amino group is deprotonated.[1]

-

Methionine: The thioether side chain of methionine can also react with alkylating agents like the bromoacetyl group, although it is generally less reactive than cysteine.

This differential reactivity, largely governed by pH, allows for a degree of control over the selectivity of the modification. By carefully controlling the pH of the reaction, it is possible to preferentially target cysteine residues over other nucleophilic amino acids.

Quantitative Data on Reactivity and Stability

The reactivity of the bromoacetyl group can be quantified by its second-order rate constant (k) for the reaction with various nucleophiles. While specific rate constants can vary depending on the molecular context and reaction conditions, the following tables provide a summary of relative reactivities and stability data. Iodoacetamide, a closely related haloacetamide, is often used as a benchmark for reactivity, and its kinetic data provides a valuable reference for understanding the bromoacetyl group.

Table 1: Second-Order Rate Constants for the Reaction of Iodoacetamide with Amino Acid Nucleophiles

| Nucleophile (Amino Acid) | pH | Second-Order Rate Constant (M⁻¹s⁻¹) | Notes |

| Cysteine (thiolate) | 7.0 | ~36 - 107 | The thiolate anion is the primary reactive species. The rate is highly dependent on the pKa of the specific cysteine residue.[2][3] |

| Histidine (imidazole) | 7.0 | ~0.1 - 1 | Reactivity increases as the pH approaches and surpasses the pKa of the imidazole ring (~6.0). |

| Lysine (ε-amino) | >9.0 | ~0.01 - 0.1 | Reactivity is generally low at physiological pH due to the high pKa of the amino group. |

| Methionine (thioether) | 7.0 | Low | Generally less reactive than cysteine. |

Note: The reactivity of bromoacetamide is comparable to that of iodoacetamide.[4] The values presented are approximate and intended to show relative reactivity.

Table 2: Stability of the Bromoacetyl Group in Aqueous Buffers

| Buffer System | pH | Temperature (°C) | Stability | Notes |

| Phosphate Buffer | 7.4 | 25 | Moderate | Hydrolysis of the bromoacetyl group can occur over time. |

| Acetate Buffer | 5.0 | 25 | High | More stable at slightly acidic pH. |

| Tris Buffer | 8.0 | 25 | Low | Increased rate of hydrolysis at alkaline pH. Nucleophilic buffers should be avoided.[4] |

Experimental Protocols

Solid-Phase Synthesis of an N-Bromoacetylated Peptide

This protocol describes a general method for introducing an N-terminal bromoacetyl group to a peptide synthesized on a solid support using Fmoc/tBu chemistry.

Materials:

-

Fmoc-protected amino acid resin

-

Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

20% Piperidine in N,N-Dimethylformamide (DMF)

-

Bromoacetic anhydride or Bromoacetyl bromide

-

DMF, Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

-

Diethyl ether (cold)

Protocol:

-

Peptide Synthesis: Synthesize the desired peptide sequence on the solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. This involves iterative cycles of Fmoc deprotection and amino acid coupling.

-

Final Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF and then DCM to remove residual piperidine and prepare for the bromoacetylation step.

-

Bromoacetylation:

-

Swell the resin in DMF.

-

Prepare a solution of bromoacetic anhydride (3-5 equivalents relative to the resin loading) and DIPEA (5-7 equivalents) in DMF. Alternatively, bromoacetyl bromide can be used.

-

Add the bromoacetylation solution to the resin and shake at room temperature for 1-2 hours.

-

-

Washing: Wash the resin extensively with DMF and DCM to remove excess reagents.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Kinetic Analysis of Bromoacetyl-Thiol Reaction by HPLC

This protocol outlines a method to determine the second-order rate constant for the reaction between a bromoacetyl-containing compound and a thiol, such as N-acetylcysteine.

Materials:

-

Bromoacetyl-containing compound of interest

-

N-acetylcysteine

-

Reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4)

-

Quenching solution (e.g., 1 M HCl or a high concentration of a different thiol like DTT)

-

RP-HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

Protocol:

-

Prepare Stock Solutions: Prepare concentrated stock solutions of the bromoacetyl compound and N-acetylcysteine in a suitable solvent (e.g., water or DMF).

-

Set up the Reaction:

-

Equilibrate the reaction buffer to the desired temperature (e.g., 25 °C).

-

Initiate the reaction by adding a known concentration of the bromoacetyl compound to the reaction buffer containing a known concentration of N-acetylcysteine. The concentrations should be chosen to allow for a measurable reaction rate over a reasonable time course.

-

-

Time-Course Monitoring:

-

At specific time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to the quenching solution.

-

-

HPLC Analysis:

-

Analyze the quenched samples by RP-HPLC.

-

Use a suitable gradient to separate the reactants and the product (e.g., a linear gradient from 5% to 95% Mobile Phase B over 20 minutes).

-

Monitor the absorbance at a wavelength where at least one of the components has a strong absorbance (e.g., 214 nm or 280 nm).

-

-

Data Analysis:

-

Integrate the peak areas of the reactant(s) and/or product at each time point.

-

Convert peak areas to concentrations using a calibration curve.

-

Plot the inverse of the concentration of the bromoacetyl compound (1/[Bromoacetyl]) versus time. For a second-order reaction with equimolar initial concentrations, this plot should be linear.

-

The slope of this line is equal to the second-order rate constant, k.

-

Visualization of Reactivity and Applications

Graphviz (DOT language) can be used to create clear diagrams illustrating reaction mechanisms, experimental workflows, and signaling pathways involving the bromoacetyl group.

SN2 Reaction Mechanism of Bromoacetylation of Cysteine

Caption: S~N~2 reaction mechanism of a cysteine thiolate with a bromoacetyl group.

Experimental Workflow for SPPS of a Bromoacetylated Peptide

References

- 1. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-Bromoacetamide | 683-57-8 | Benchchem [benchchem.com]

A Technical Guide to Methyl Bromoacetate: From Historical Discovery to Modern Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of methyl bromoacetate, from its initial synthesis in the late 19th century to its contemporary applications as a versatile reagent in organic chemistry. The document details its historical context, key chemical properties, and established experimental protocols for its use in significant synthetic transformations.

Historical Context: Discovery and Early Applications

While the first synthesis of this compound is not attributed to a single individual, its development was a direct result of foundational advancements in 19th-century organic chemistry. The synthesis of its precursor, bromoacetic acid, was established through methods like the Hell-Volhard-Zelinsky reaction. The subsequent acid-catalyzed esterification of bromoacetic acid with alcohols to form esters, including this compound, was extensively detailed by Emil Fischer and Arthur Speier in 1895.[1]

Early in its history, this compound was recognized as a valuable intermediate in the synthesis of a variety of commercial products, including pharmaceuticals and dyes.[1] A notable early industrial application was in the synthesis of Vitamin A.[1]

Use in Chemical Warfare

The lachrymatory (tear-producing) properties of bromoacetates led to their use as chemical warfare agents. In August 1914, at the start of World War I, the French army was the first to employ tear gas, using grenades filled with ethyl bromoacetate, a closely related compound.[2][3] These early tear gases were intended to incapacitate rather than kill, causing severe eye and respiratory irritation.[3][4] The use of such agents marked a significant and controversial development in modern warfare.

Physicochemical and Toxicity Data

This compound is a colorless to straw-colored liquid with a sharp, penetrating odor.[5][6] Key quantitative data are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₃H₅BrO₂ | [5] |

| Molar Mass | 152.97 g/mol | [5] |

| Boiling Point | 145-146 °C | |

| Density | 1.619 g/mL at 25 °C | |

| Solubility | Soluble in water | [5][6] |

| Flash Point | 145 °F | |

| CAS Number | 96-32-2 | [5][7][8] |

Toxicity and Safety: this compound is toxic and corrosive. It is a lachrymator and can cause severe irritation to the eyes, skin, and respiratory tract. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area, are essential when handling this compound.

Key Synthetic Applications and Experimental Protocols

This compound is a versatile reagent in organic synthesis, primarily serving as a C₂ building block and an alkylating agent.[1] It is widely used in the formation of carbon-carbon bonds and the synthesis of various heterocyclic compounds.

Synthesis of this compound

The common laboratory synthesis of this compound involves a two-step process: the α-bromination of acetic acid followed by Fischer esterification. The Hell-Volhard-Zelinskii reaction is a prominent method for the initial bromination.[1]

The Reformatsky Reaction

The Reformatsky reaction is a classic method for forming β-hydroxy esters by reacting an α-halo ester with a carbonyl compound (aldehyde or ketone) in the presence of metallic zinc.[1][9] The reaction proceeds through the formation of an organozinc intermediate.

-

Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add zinc dust (2.0 eq). Add a small crystal of iodine and gently heat the flask under a stream of nitrogen until the purple iodine vapor disappears. Allow the flask to cool to room temperature.[10]

-

Reaction Setup: Add anhydrous toluene to the flask containing the activated zinc.

-

Addition of Reactants: In the dropping funnel, prepare a solution of this compound (1.2 eq) and the aldehyde or ketone (1.0 eq) in anhydrous toluene.

-

Initiation and Reaction: Add a small portion of the reactant solution to the zinc suspension and gently heat to initiate the reaction. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional 30 minutes to ensure complete reaction.

-

Workup: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl with vigorous stirring until the excess zinc has dissolved.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or diethyl ether. Combine the organic layers and wash successively with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[9][10]

The Darzens Condensation

The Darzens condensation (or glycidic ester condensation) is a reaction of a ketone or aldehyde with an α-halo ester in the presence of a base to form an α,β-epoxy ester (glycidic ester).[11][12] This reaction was discovered by Auguste Georges Darzens in 1904.[11][12]

-

Reaction Setup: In a round-bottom flask, suspend the aldehyde (5.0 mmol), this compound (6.0 mmol), and a catalyst (if any) in an appropriate solvent such as THF (10 ml).[11]

-

Base Addition: Add a strong base, such as potassium tert-butoxide or sodium ethoxide (6.0 mmol), to the stirred reaction mixture.[11]

-

Reaction: Stir the mixture at room temperature for the required duration (often several hours), monitoring the reaction progress by thin-layer chromatography.

-

Workup: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.[11]

Synthesis of Coumarins

This compound is a key reagent in the synthesis of coumarins, a class of compounds with important biological activities. One common method involves the reaction of a substituted salicylaldehyde with an active methylene compound like this compound in the presence of a base.

This guide provides a foundational understanding of this compound for professionals in research and development. Its rich history and diverse reactivity continue to make it an indispensable tool in modern organic synthesis.

References

- 1. This compound|Alkylating Reagent for Research [benchchem.com]

- 2. Chemical weapons in World War I - Wikipedia [en.wikipedia.org]

- 3. compoundchem.com [compoundchem.com]

- 4. Gas in The Great War [kumc.edu]

- 5. Methyl 2-bromoacetate - Wikipedia [en.wikipedia.org]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. This compound | C3H5BrO2 | CID 60984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. DARZENS GLYCIDIC ESTER CONDENSATION || DARZENS REACTION – My chemistry blog [mychemblog.com]

- 12. Darzens reaction - Wikipedia [en.wikipedia.org]

Methyl Bromoacetate: A Versatile C2 Building Block in Modern Synthesis

Introduction

Methyl bromoacetate, a readily available and cost-effective reagent, has established itself as a cornerstone in organic synthesis. Its bifunctional nature, possessing both an electrophilic carbon atom susceptible to nucleophilic attack and an ester moiety that can be further manipulated, makes it an invaluable C2 building block. This guide explores the diverse applications of this compound, highlighting its role in the construction of a wide array of molecular architectures, from fundamental organic compounds to complex pharmaceutical intermediates. We will delve into its key reactions, showcase its utility in forming carbon-carbon and carbon-heteroatom bonds, and provide examples of its application in the synthesis of biologically active molecules.

Core Reactivity and Applications

The synthetic utility of this compound stems primarily from the high reactivity of the carbon-bromine bond. The electron-withdrawing nature of the adjacent carbonyl group further activates the α-carbon, making it highly susceptible to nucleophilic substitution. This reactivity is harnessed in a variety of transformations that are fundamental to synthetic organic chemistry.

Alkylation Reactions

One of the most common applications of this compound is in the alkylation of nucleophiles. This allows for the introduction of a carboxymethyl group (-CH₂CO₂CH₃) onto a wide range of substrates.

-

C-Alkylation: Carbon nucleophiles, such as enolates derived from ketones, esters, and other carbonyl compounds, readily react with this compound. This provides a straightforward method for extending carbon chains and constructing more complex molecular frameworks. For instance, the reaction of a ketone enolate with this compound yields a γ-keto ester, a valuable intermediate in the synthesis of various cyclic and acyclic compounds.

-

N-Alkylation: Nitrogen-containing compounds, including amines and amides, are effectively alkylated by this compound. This reaction is a key step in the synthesis of α-amino acid esters and various heterocyclic compounds, such as lactams and benzodiazepines, which are prevalent in many pharmaceutical agents.

-

O-Alkylation: Alkoxides and phenoxides react with this compound to form the corresponding ethers. This is a common strategy for introducing an acetic acid ester moiety onto an oxygen atom, which can serve as a protecting group or as a handle for further functionalization.

-

S-Alkylation: Thiolates are excellent nucleophiles and react efficiently with this compound to form thioethers. This reaction is widely used in the synthesis of sulfur-containing amino acids, peptides, and other biologically relevant molecules.

Table 1: Representative Alkylation Reactions with this compound

| Nucleophile | Substrate Example | Product Type | Significance |

| Carbon Enolate | Cyclohexanone | γ-Keto Ester | Carbon chain extension, synthesis of heterocycles |

| Amine | Aniline | α-Amino Acid Ester | Building blocks for peptides and pharmaceuticals |

| Phenoxide | Phenol | Aryloxyacetic Ester | Herbicides, synthetic intermediates |

| Thiolate | Thiophenol | Thioether | Synthesis of sulfur-containing natural products |

The Reformatsky Reaction

The Reformatsky reaction is a classic transformation that utilizes an organozinc reagent derived from an α-halo ester, such as this compound. In the presence of a carbonyl compound (an aldehyde or a ketone), the organozinc intermediate adds to the carbonyl group to generate a β-hydroxy ester. This reaction is a powerful tool for carbon-carbon bond formation and provides a reliable route to valuable β-hydroxy ester motifs, which are common structural units in natural products and pharmaceuticals.

Experimental Workflow for a Typical Reformatsky Reaction

The Hell-Volhard-Zelinsky Reaction: A Comprehensive Technical Guide to the Synthesis of Bromoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Hell-Volhard-Zelinsky (HVZ) reaction for the synthesis of bromoacetic acid, a critical reagent in organic synthesis and pharmaceutical development. This document details the reaction mechanism, provides meticulously compiled experimental protocols, and presents quantitative data to facilitate reproducible and optimized laboratory execution. Furthermore, this guide outlines the reaction's scope, limitations, and essential safety protocols, offering a holistic resource for professionals in the chemical sciences.

Introduction to the Hell-Volhard-Zelinsky Reaction

The Hell-Volhard-Zelinsky (HVZ) reaction is a cornerstone of organic chemistry for the α-halogenation of carboxylic acids.[1] This reaction is instrumental in converting a carboxylic acid possessing at least one α-hydrogen into an α-halo carboxylic acid.[2] Specifically, for the synthesis of bromoacetic acid, acetic acid is treated with bromine in the presence of a phosphorus catalyst, typically red phosphorus or phosphorus tribromide (PBr₃).[3] The resulting α-bromo-substituted carboxylic acids are versatile intermediates, readily converted into other valuable compounds such as α-amino acids.[4][5]

The HVZ reaction is characterized by what are often described as harsh reaction conditions, including elevated temperatures and prolonged reaction times.[6][7] The initial product is an α-bromo acyl halide, which is subsequently hydrolyzed during aqueous workup to yield the final α-bromo carboxylic acid.[6][8]

Reaction Mechanism

The Hell-Volhard-Zelinsky reaction proceeds through a multi-step mechanism that begins with the in situ formation of an acyl bromide, which is more readily enolized than the parent carboxylic acid.[9]

The reaction can be summarized in four key stages:[4]

-

Formation of Acyl Bromide: The phosphorus catalyst (or PBr₃) reacts with the carboxylic acid to form an acyl bromide.[1]

-

Enolization: The acyl bromide tautomerizes to its enol form.[5]

-

α-Bromination: The enol form of the acyl bromide, being electron-rich, acts as a nucleophile and reacts with bromine at the α-carbon.[4]

-

Hydrolysis: The resulting α-bromo acyl bromide is hydrolyzed, typically during the workup step with water, to yield the final α-bromo carboxylic acid.[4][7]

Caption: Reaction mechanism of the Hell-Volhard-Zelinsky synthesis of bromoacetic acid.

Quantitative Data Summary

The following table summarizes various reported conditions and yields for the synthesis of bromoacetic acid and related compounds via the Hell-Volhard-Zelinsky reaction. This data is intended to provide a comparative overview to aid in experimental design.

| Starting Material | Catalyst/Reagents | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Acetic Acid | Red Phosphorus, Bromine | Reflux | Until bromine color disappears | ~93% (of theoretical for 655g from 300g) | [10] |

| Acetic Acid | Acetic Anhydride, Pyridine, Bromine | Boiling | ~2.5 hours for bromine addition | 80-85% (after distillation) | [11] |

| Propionic Acid | Red Phosphorus, Bromine | Not specified | Not specified | ~91% (95g from 50g) | [10] |

| Cyclobutanecarboxylic Acid | SOCl₂, Red Phosphorus, Bromine | 50°C then reflux | Overnight | 85% (of bromo ester) | [6] |

Detailed Experimental Protocols

The following protocols are composites of methodologies reported in the literature, providing a detailed guide for the synthesis of bromoacetic acid in a laboratory setting.

Protocol 1: Synthesis using Red Phosphorus and Bromine

This protocol is adapted from established laboratory preparations.[10][12]

Materials:

-

Glacial Acetic Acid (300 ml)

-

Red Phosphorus (50 g, washed with water and dried)

-

Bromine (350 ml, dried with concentrated sulfuric acid)

-

Calcium Chloride (for drying tube)

Equipment:

-

Round-bottom flask (appropriate size)

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Distillation apparatus (for vacuum and atmospheric pressure)

Procedure:

-

Reaction Setup: Assemble a round-bottom flask with a reflux condenser and a dropping funnel. Protect the apparatus from atmospheric moisture with a calcium chloride drying tube.

-

Charging the Flask: To the round-bottom flask, add 300 ml of glacial acetic acid and 50 g of dried red phosphorus.

-

Addition of Bromine: Slowly add 350 ml of dried bromine dropwise from the dropping funnel. The reaction is vigorous and exothermic.

-

Reflux: After the initial vigorous reaction subsides (approximately after half of the bromine has been added), gently reflux the mixture until the color of the bromine disappears.

-

Isolation of Bromoacetyl Bromide: Cool the reaction flask and decant the liquid into a distillation flask. Distill the bromoacetyl bromide under vacuum (50-60 mm Hg) at a temperature of 50-53°C.

-

Hydrolysis: Carefully add a calculated amount of water to the distilled bromoacetyl bromide to hydrolyze it to bromoacetic acid. The product will solidify upon hydrolysis.

-

Purification: The crude bromoacetic acid can be purified by distillation at atmospheric pressure, collecting the fraction boiling above 165°C. The purified product is a colorless crystalline solid with a melting point of 50-51°C.[12]

Protocol 2: Synthesis using Acetic Anhydride and Pyridine

This protocol is based on the procedure reported in Organic Syntheses.[11]

Materials:

-

Glacial Acetic Acid (1 L, 17.5 moles)

-

Acetic Anhydride (200 ml)

-

Pyridine (1 ml)

-

Bromine (1124 g, 360 ml, 7.03 moles)

-

Water

Equipment:

-

3-L flask

-

Dropping funnel

-

Reflux condenser with drying tube

-

Heating mantle

-

Rotary evaporator or similar apparatus for vacuum evaporation

Procedure:

-

Reaction Setup: In a 3-L flask equipped with a dropping funnel and a reflux condenser (protected by a drying tube), combine 1 L of glacial acetic acid, 200 ml of acetic anhydride, and 1 ml of pyridine. Add glass beads to ensure smooth boiling.

-

Initiation: Heat the mixture to boiling. Remove the heat source and add approximately 1 ml of bromine. Allow the reaction to proceed until the liquid becomes colorless.

-

Bromination: Reapply gentle heat to maintain a gentle boil and add the remaining bromine as rapidly as it reacts (approximately 2.5 hours). The mixture will develop a cherry color.

-

Completion: After all the bromine has been added, continue heating until the mixture becomes colorless.

-

Quenching: Cool the mixture and slowly add 75 ml of water to hydrolyze the excess acetic anhydride.

-

Workup: Remove the excess acetic acid and water on a boiling water bath under reduced pressure (approximately 35 mm Hg).

-

Isolation: The residue, which is almost pure bromoacetic acid, will crystallize upon cooling. The yield is typically between 845–895 g.[11]

-

Purification (Optional): The crude product can be further purified by distillation under reduced pressure (108–110°C at 30 mm Hg) to yield 775–825 g (80–85%) of pure bromoacetic acid.[11]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of bromoacetic acid via the Hell-Volhard-Zelinsky reaction.

References

- 1. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Hell-Volhard-Zelinsky Reaction - ACS Community [communities.acs.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 6. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 7. byjus.com [byjus.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Sciencemadness Discussion Board - bromoacetic acid synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Preparation of Methyl Bromoacetate via Fischer Esterification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of methyl bromoacetate from bromoacetic acid and methanol, employing the Fischer esterification reaction. This compound is a crucial C2 building block and alkylating agent in organic synthesis, widely used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1] This document outlines the reaction mechanism, a detailed experimental protocol, purification techniques, and key analytical data for the final product.

The Fischer Esterification: An Overview

The Fischer-Speier esterification is a classic and cost-effective method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[2] The reaction is an equilibrium process.[3] To achieve high yields of the ester, the equilibrium must be shifted toward the products. This is typically accomplished by using a large excess of one reactant (usually the less expensive alcohol) or by removing water as it is formed.[4][5] Common catalysts include concentrated sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and hydrochloric acid (HCl).[3]

Reaction Mechanism